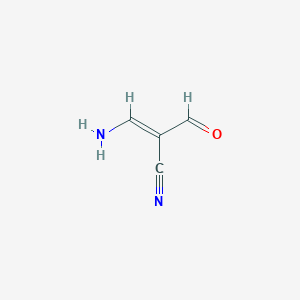

3-Amino-2-cyano-acroleine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

ACA has been used in the synthesis of many different compounds, including pharmaceuticals, dyes, and other organic compounds. A new strategy for the construction of functionalized 2-amino-3-cyano pyrroles has been developed. The reactions involved a copper-catalyzed azide–alkyne cycloaddtion reaction between terminal alkynes and sulfonyl azides followed by generation of N-sulfonoketenimine intermediates .Applications De Recherche Scientifique

DNA Interaction and Mutagenicity : Acrolein reacts with deoxycytidine 5'-monophosphate to form major adducts, which are diastereomers formed by the addition of C1 of acrolein to the exocyclic amino group at the 4-position of cytidine, followed by ring closure (Smith, Williamson, & Cohen, 1989). This interaction with DNA nucleotides suggests a role in mutagenicity and genetic alterations.

Metabolic Pathways and Biomolecular Interactions : Acrolein is formed endogenously and exogenously and has been found to interact with various biomolecules. It forms Michael adducts with ascorbic acid and reacts with guanine in DNA and amino acids like cysteine, lysine, histidine, and arginine, potentially disrupting the function of biomacromolecules (Stevens & Maier, 2008).

Environmental and Health Impact : Acrolein exposure has been associated with increased cardiovascular disease risk. It is a reactive aldehyde found in high amounts in smoke and is generated by lipid peroxidation. Its exposure correlates with platelet activation and suppression of circulating angiogenic cell levels (DeJarnett et al., 2014).

Acrolein-Protein Interactions : Acrolein reacts with proteins, forming stable adducts. It reacts with amino acids like cytosine and adenine, forming new rings and potentially contributing to genetic effects (Shapiro, Sodum, Everett, & Kundu, 1986).

Role in Disease Pathology : Acrolein-conjugated proteins have been found in the brains of mice exposed to acrolein and in aged APP/PS1 transgenic AD mice. This suggests a role in diseases like Alzheimer's, where it is involved in the modification of proteins implicated in the disease process (Chen et al., 2021).

Detection and Measurement Techniques : Methods for acrolein detection in biological systems are essential for diagnosing and therapeutic purposes. Techniques involving high-performance liquid chromatography and click chemistry reactions have been developed for this purpose, aiding in understanding acrolein's role in various diseases (Pradipta & Tanaka, 2020).

Propriétés

IUPAC Name |

(E)-3-amino-2-formylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c5-1-4(2-6)3-7/h1,3H,5H2/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFUZRUXVYHVQW-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C=O)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C=O)\C#N)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-cyano-acroleine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)

![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)

![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)

![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)